Cas no 343269-86-3 (5,6,7,8-tetrahydropteridine)

5,6,7,8-tetrahydropteridine 化学的及び物理的性質
名前と識別子
-
- 5,6,7,8-tetrahydro-Pteridine
- tetrahydropteridine
- SCHEMBL20565496
- NS00122173
- EN300-128317
- Pteridine, 5,6,7,8-tetrahydro-
- SCHEMBL1448583
- 10593-78-9
- PTERIDINE, 1,5,6,7-TETRAHYDRO-
- Pteridine, 5,6,7,8-tetrahydro- (6CI,7CI,8CI,9CI)
- H4-biopterin
- 5,6,7,8-tetrahydropteridine
- CHEBI:28889
- Q27103945
- AKOS006279616
- DB-278021
- DTXSID00147429
- C05650
- 343269-86-3
-
- インチ: InChI=1S/C6H8N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4,8H,1-2H2,(H,7,9,10)
- InChIKey: IDAICLIJTRXNER-UHFFFAOYSA-N
- ほほえんだ: C1CNC2=NC=NC=C2N1
計算された属性
- せいみつぶんしりょう: 136.074896272g/mol
- どういたいしつりょう: 136.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 49.8Ų
5,6,7,8-tetrahydropteridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T304055-2.5mg |
5,6,7,8-tetrahydropteridine |
343269-86-3 | 2.5mg |
$ 70.00 | 2022-06-02 | ||
TRC | T304055-5mg |
5,6,7,8-tetrahydropteridine |
343269-86-3 | 5mg |
$ 95.00 | 2022-06-02 | ||
TRC | T304055-25mg |
5,6,7,8-tetrahydropteridine |
343269-86-3 | 25mg |
$ 365.00 | 2022-06-02 |
5,6,7,8-tetrahydropteridine 関連文献
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P. R. Brook,G. R. Ramage J. Chem. Soc. 1957 1
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2. Heterocyclic studies. Part II. Ethyl pteridine-4-carboxylate and some methyl derivativesJim Clark J. Chem. Soc. C 1967 1543
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3. Pteridine studies. Part XLII. Addition reactions between alcohols and pteridineAdrien Albert,Hatsuhiko Mizuno J. Chem. Soc. B 1971 2423
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4. Pteridine studies. Part XLV. Addition of sodium hydrogen sulphite and other nucleophilic agents to pteridin-4-one and related compoundsAdrien Albert,John J. McCormack J. Chem. Soc. Perkin Trans. 1 1973 2630
-
5. Pteridine studies. Part XLIII. Reactions of pteridine with some Michael reagentsAdrien Albert,Hatsuhiko Mizuno J. Chem. Soc. Perkin Trans. 1 1973 1615
-
P. R. Brook,G. R. Ramage J. Chem. Soc. 1957 1
-
Adrien Albert,John J. McCormack J. Chem. Soc. C 1968 63
-
8. Pterins. Part 2. Stereochemistry of catalytic reduction of 6-methyl- and 6,7-dimethyl-pterin and of 2,4-diamino-6-methylpteridineWilfred L. F. Armarego,Henning Schou J. Chem. Soc. Perkin Trans. 1 1977 2529
-
9. 415. Pteridine studies. Part XVIII. The reduction of hydroxypteridinesAdrien Albert,Sadao Matsuura J. Chem. Soc. 1962 2162
-
Jim Clark J. Chem. Soc. C 1968 313
5,6,7,8-tetrahydropteridineに関する追加情報
Introduction to 5,6,7,8-tetrahydropteridine (CAS No. 343269-86-3)
The compound 5,6,7,8-tetrahydropteridine, identified by the Chemical Abstracts Service Number (CAS No.) 343269-86-3, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and plays a pivotal role in enzymatic reactions, particularly those involving tetrahydrobiopterin (BH4) and its derivatives.
5,6,7,8-tetrahydropteridine is structurally characterized by a pteridine core, which is a six-membered aromatic ring containing two nitrogen atoms. This structural motif is widely recognized for its versatility in biological systems, where it acts as a cofactor or precursor in multiple metabolic pathways. The compound's ability to undergo functionalization at various positions makes it a valuable building block for the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has shown increasing interest in 5,6,7,8-tetrahydropteridine due to its potential applications in treating neurological disorders, cardiovascular diseases, and certain types of cancer. The derivative tetrahydrobiopterin (BH4), for instance, is well-documented for its role in enhancing enzymatic activity and has been used clinically to treat phenylketonuria (PKU), a genetic disorder affecting amino acid metabolism.
Recent studies have highlighted the significance of 5,6,7,8-tetrahydropteridine in the context of enzyme regulation and signal transduction. Research has demonstrated that this compound can modulate the activity of enzymes such as nitric oxide synthase (NOS) and xanthine oxidase (XO), which are critical in maintaining vascular tone and oxidative stress balance. These findings have opened new avenues for therapeutic intervention in conditions like hypertension and inflammatory diseases.
The synthesis of 5,6,7,8-tetrahydropteridine has been optimized through various chemical pathways to ensure high yield and purity. Modern synthetic methods often employ catalytic hydrogenation or enzymatic conversion to achieve the desired product with minimal byproducts. These advancements have not only improved the accessibility of the compound but also reduced production costs, making it more feasible for large-scale applications.
From a biochemical perspective, 5,6,7,8-tetrahydropteridine plays an essential role in the biosynthesis of several important biomolecules. It serves as a precursor for neurotransmitters such as serotonin and dopamine and is involved in the production of coenzymes that participate in redox reactions. This multifaceted utility underscores its importance in maintaining cellular homeostasis and physiological function.
The therapeutic potential of derivatives of 5,6,7,8-tetrahydropteridine continues to be explored in clinical research. For instance, novel analogs are being investigated for their efficacy in treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. These studies leverage the compound's ability to interact with specific enzymatic pathways that are dysregulated in these conditions.
In conclusion,5,6,7,8-tetrahydropteridine (CAS No. 343269-86-3) is a versatile and biologically significant compound with broad applications in pharmaceutical research and drug development. Its structural features and functional properties make it an indispensable tool for synthesizing bioactive molecules and modulating enzymatic processes. As research progresses,the full potential of this compound is expected to be realized,leading to innovative treatments for a wide range of human diseases.
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